molecular formula C31H32N2O6S B11637692 prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11637692
M. Wt: 560.7 g/mol
InChI Key: SDZQMFNASWMCDO-SHHOIMCASA-N
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Description

PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-4-HYDROXY-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-4-HYDROXY-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various substituents through reactions such as alkylation, acylation, and cyclization. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-4-HYDROXY-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-4-HYDROXY-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE include other thiazole derivatives and pyrrole-based compounds. These compounds share some structural features but differ in their substituents and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.

Properties

Molecular Formula

C31H32N2O6S

Molecular Weight

560.7 g/mol

IUPAC Name

prop-2-enyl 2-[(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C31H32N2O6S/c1-7-15-39-30(37)28-19(6)32-31(40-28)33-25(21-11-9-20(10-12-21)17(3)4)24(27(35)29(33)36)26(34)22-13-14-23(38-8-2)18(5)16-22/h7,9-14,16-17,25,34H,1,8,15H2,2-6H3/b26-24+

InChI Key

SDZQMFNASWMCDO-SHHOIMCASA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)C)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)C)O)C

Origin of Product

United States

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